molecular formula C5H7N5O4S B7760082 Adenine sulphate CAS No. 34791-69-0

Adenine sulphate

Cat. No.: B7760082
CAS No.: 34791-69-0
M. Wt: 233.21 g/mol
InChI Key: JCVRUTWJRIKTOS-UHFFFAOYSA-N
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Description

Adenine sulphate, also known as adenine hemisulfate (CAS: 321-30-2), is the sulfate salt form of adenine, a purine nucleobase critical to biochemistry. Its molecular formula is 2(C₅H₅N₅)·H₂SO₄, with a molecular weight of 368.33 g/mol . It exists as a white to light yellow powder, soluble in water (≥8.45 mg/mL) and dimethyl sulfoxide (DMSO) (≥66.9 mg/mL) after gentle warming .

Properties

IUPAC Name

7H-purin-6-amine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5.H2O4S/c6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVRUTWJRIKTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956273
Record name Sulfuric acid--3H-purin-6-amine (1/1)
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Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34791-69-0, 321-30-2
Record name 9H-Purin-6-amine, sulfate (1:?)
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Record name Adenine sulfate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Adenine sulphate
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Record name Sulfuric acid--3H-purin-6-amine (1/1)
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Record name Adenine sulphate
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Preparation Methods

Single-Step Industrial Adaptation

A streamlined variant from Japanese Patent Publication No. 23516/1976 merges both steps into a single reactor by maintaining catalytic reduction conditions during the thermal reaction. However, this approach sacrifices purity (90–93%) due to unresolved byproducts, limiting its adoption in pharmaceutical-grade synthesis.

Purification and Crystallization Techniques

pH-Mediated Recrystallization

Post-synthesis crude adenine is purified through sequential pH adjustments:

  • Dissolution : Crude product is heated in water (45–60 times volume) at 80–90°C and adjusted to pH 7.5–8.5 using sodium hydroxide. Insoluble impurities (e.g., catalyst residues) are removed via hot filtration.

  • Salt Formation : The filtrate is acidified to pH 1.5–2.5 with sulfuric acid, converting adenine to its sulfate salt. Active carbon decolorization at this stage removes organic contaminants.

  • Neutralization and Crystallization : Neutralization to pH 7.0 precipitates high-purity this compound, which is vacuum-dried to ≤2% moisture content.

Inorganic Salt Additives

Incorporating inorganic salts like Glauber’s salt (Na2SO4\text{Na}_2\text{SO}_4) during dissolution enhances adenine recovery by 12–15%. These salts reduce adenine’s solubility via the common-ion effect, promoting crystallization.

Industrial-Scale Optimization

Catalyst and Solvent Selection

Raney nickel, modified with active carbon (1:1 ratio), is preferred for its dual role in hydrogenation and adsorption of aromatic byproducts. Methanol-water mixtures (3:1 v/v) serve as ideal solvents, balancing reactant solubility and catalyst activity.

Waste Minimization Strategies

Recycling the reaction solvent (methanol) reduces costs by 20–30%. Residual ammonia is recovered via distillation and reused in subsequent batches, aligning with green chemistry principles.

Analytical Characterization

Quality Control Metrics

Commercial this compound must comply with stringent specifications:

ParameterRequirementMethod
Purity≥97.5%UV-Vis (λmax\lambda_{\text{max}} 262 nm)
Sulfated ash≤0.1%Gravimetric analysis
Loss on drying≤2%Vacuum drying at 105°C

Spectroscopic Confirmation

Fourier-transform infrared (FTIR) spectroscopy validates the sulfate moiety through characteristic peaks at 615 cm1^{-1} (SO42\text{SO}_4^{2-}) and 1250 cm1^{-1} (C-N stretching).

Challenges and Innovations

Byproduct Management

The primary challenge lies in eliminating triaminopyrimidine byproducts during hydrogenation. Recent advances employ gradient temperature control (50°C → 100°C) to suppress their formation, improving yield by 8%.

Sustainable Alternatives

Research explores enzymatic synthesis using adenine phosphoribosyltransferase to couple adenine with phosphoribosyl pyrophosphate. While nascent, this method avoids toxic solvents and achieves 70% yield under mild conditions .

Chemical Reactions Analysis

Types of Reactions: Adenine sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield adenine oxide, while substitution reactions can produce various adenine derivatives .

Scientific Research Applications

Plant Tissue Culture

Adenine sulfate is primarily used in plant tissue culture to enhance shoot proliferation and growth. Its effectiveness as a cytokinin-like compound helps in the regeneration of various plant species.

Case Studies and Findings

  • Citrus reticulata (Kinnow Mandarin) : In a study, adenine sulfate was combined with glutamine and casein hydrolysate in Murashige and Skoog (MS) medium. The results indicated that 50 mg/L of adenine sulfate significantly increased shoot multiplication rates to 7.23 shoots per explant compared to controls .
  • Papaya : Research demonstrated that explants cultured on MS medium supplemented with 50 mg/L adenine sulfate produced the highest number of new shoots (7.00 shoots per explant) and optimal shoot lengths .
  • Syzygium cumini : The application of adenine sulfate reduced leaf abscission and improved the growth of shoot buds when used in conjunction with other cytokinins, leading to the production of up to 14 shoots per explant .
Plant SpeciesAdenine Sulfate ConcentrationShoots per ExplantNotes
Citrus reticulata50 mg/L7.23Combined with glutamine and casein
Papaya50 mg/L7.00Optimal growth observed
Syzygium cuminiVariable (BA + AdS)Up to 14Reduced leaf abscission

Bioimaging Applications

Adenine sulfate has been utilized in the synthesis of carbon dots for bioimaging due to its role as a precursor and doping agent.

Research Insights

  • In a recent study, adenine sulfate was employed to produce nitrogen- and sulfur-doped multicolor-emission carbon dots (MCDs). These MCDs exhibited tunable photoluminescence properties, making them suitable for bioimaging applications due to their high fluorescence intensity and biocompatibility .

Biomedical Applications

Adenine sulfate's biochemical properties have led to its exploration in various biomedical contexts.

Potential Uses

  • Adenine sulfate has been indicated for use in inducing animal models of tubulointerstitial fibrosis, highlighting its relevance in studying kidney diseases .

Effects on Growth Parameters

The influence of adenine sulfate on growth parameters has been extensively documented.

Experimental Results

  • Studies have shown that the addition of adenine sulfate can mitigate issues such as shoot tip necrosis (STN) and leaf abscission in tissue cultures, promoting healthier plant growth overall .
Application AreaObserved EffectsConcentration Used
Plant Tissue CultureIncreased shoot proliferation25-75 mg/L
BioimagingEnhanced fluorescence propertiesN/A
Biomedical ResearchInduction of fibrosis modelsN/A

Mechanism of Action

Adenine sulphate exerts its effects through its role as a nucleic acid base. It forms adenosine when attached to ribose and deoxyadenosine when attached to deoxyribose. These compounds are essential for the synthesis of DNA and RNA. This compound also forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of this compound and Key Analogs

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Application
This compound 2(C₅H₅N₅)·H₂SO₄ 368.33 Water, DMSO DNA synthesis, plant culture
Adenosine C₁₀H₁₃N₅O₄ 267.25 Water ATP/cAMP production
4-Hydroxy-3-phenyl-2H-chromen-2-one C₁₅H₁₀O₃ 238.24 Ethanol, DMSO Antimicrobial activity
Dimethyl Sulphate (CH₃)₂SO₄ 126.13 Organic solvents Alkylating agent

Research Findings

  • Enzyme Inhibition : Synthetic nucleoside analogs mimicking adenine’s structure inhibit TcAPRT with IC₅₀ values similar to natural adenine, suggesting shared binding pockets .
  • Safety Profile: this compound’s decomposition products (e.g., nitrogen oxides) are less toxic than those of dimethyl sulphate (e.g., methanol, sulfuric acid) .

Biological Activity

Adenine sulfate (AdS), a derivative of adenine, plays a significant role in various biological processes, particularly in plant growth and cardiac function. This article explores the biological activity of adenine sulfate, highlighting its effects on cardiac health, plant tissue culture, and shoot induction.

Cardiac Function and Protection

Recent studies have demonstrated that adenine sulfate can improve cardiac function, particularly following myocardial infarction (MI). In a controlled study involving rats, adenine sulfate was administered for three weeks post-coronary ligation. The findings indicated significant cardioprotective effects:

  • Hemodynamic Improvements : Adenine sulfate treatment reversed the MI-induced reductions in mean arterial pressure and left ventricular systolic pressure while reducing left ventricular end-diastolic pressure.
  • Cholinergic System Restoration : The treatment increased the expression of muscarinic M2 receptors and enhanced cholinesterase-positive nerve density.
  • Nitric Oxide Production : There was an increase in nitric oxide (NO) and nitric oxide synthase (NOS) activity, contributing to improved cardiac function.

These results suggest that adenine sulfate enhances the cholinergic system's function and corrects the cardiac redox state, which is crucial for maintaining heart health post-MI .

Role in Plant Growth and Tissue Culture

Adenine sulfate is also recognized for its significant impact on plant growth, particularly in tissue culture. It acts as a growth regulator that enhances shoot proliferation and overall plant development. Key findings from various studies include:

  • Shoot Multiplication : In experiments with Dendrocalamus sericeus, adenine sulfate concentrations ranging from 10 to 40 mg/L resulted in an increase in shoot multiplication from 3.0 to 8.3 new shoots per explant. The optimal concentration was found to be 40 mg/L for maximum shoot height .
  • Synergistic Effects with Cytokinins : Adenine sulfate has been shown to work synergistically with other plant growth regulators like benzylaminopurine (BAP). Studies indicated that combining adenine sulfate with BAP significantly improved shoot regeneration in Solanum tuberosum and other species .

Experimental Data

The following tables summarize key experimental findings regarding the effects of adenine sulfate on shoot induction and growth parameters.

Concentration of Adenine Sulfate (mg/L) Average Number of Shoots per Explant Average Shoot Height (cm)
01.01.0
103.52.5
205.03.0
408.33.58

Table 1: Effects of different concentrations of adenine sulfate on shoot multiplication.

Adenine Sulfate Concentration (mg/L) BAP Concentration (mg/L) Fresh Weight (mg)
010.10
211.35
222.50
234.51

Table 2: Interaction effects of adenine sulfate and BAP on fresh weight.

Case Studies

  • Cardiac Protection Study :
    • Researchers treated rats with adenine sulfate post-MI, observing improvements in hemodynamic parameters and cholinergic system restoration .
  • Plant Tissue Culture Study :
    • In a study on Papaya, explants cultured with adenine sulfate at concentrations of up to 50 mg/L showed significant increases in shoot numbers and lengths compared to controls .

Q & A

Q. What are the standard experimental protocols for evaluating the efficacy of adenine sulphate in plant tissue culture?

this compound is commonly used in plant tissue culture to enhance shoot proliferation. A validated protocol involves:

  • Preparing Murashige and Skoog (MS) medium supplemented with this compound (e.g., 40 mg/L) and cytokinins like kinetin (9.3 µM) for shoot induction .
  • Transferring shoots to rooting media with auxins (e.g., NAA at 5.3 µM) and monitoring root formation.
  • Acclimatizing plantlets using a hardening medium (e.g., soil:perlite:vermiculite, 2:1:1) to assess survival rates .
    Methodological Tip: Replicate experiments with varying this compound concentrations (10–60 mg/L) to identify species-specific optima.

Q. How can researchers control for confounding variables when studying this compound’s role in cell differentiation?

  • Independent variables: this compound concentration, light exposure, and hormone combinations (e.g., cytokinin-to-auxin ratios).
  • Dependent variables: Shoot length, root count, and survival rate post-acclimatization.
  • Control measures: Use negative controls (media without this compound) and standardize environmental conditions (e.g., photoperiod, temperature) .
    Data Analysis: Apply ANOVA to compare treatment groups and Tukey’s HSD for post-hoc testing .

Advanced Research Questions

Q. How do redox dynamics (e.g., glutathione redox potential) interact with this compound in stress-response pathways during in vitro propagation?

this compound may modulate cellular redox states by influencing glutathione pools, which buffer reactive oxygen species (ROS).

  • Experimental design: Use redox biosensors (e.g., Grx1-roGFP2) to track glutathione redox potential (EGSH) in chloroplasts or mitochondria under this compound treatment .
  • Key variables: Measure ROS levels (e.g., H2O2 via roGFP2-Orp1 biosensor) and correlate with shoot regeneration efficiency .
    Data contradiction resolution: If redox shifts contradict growth outcomes, validate via ROS scavenger treatments (e.g., ascorbate) to isolate this compound’s direct effects .

Q. What methodologies resolve contradictions in reported optimal this compound concentrations across plant species?

Discrepancies arise due to species-specific metabolic needs or interactions with secondary metabolites.

  • Systematic approach: Conduct a scoping review of existing studies (e.g., Stevia rebaudiana vs. Arabidopsis) to identify trends .
  • Mechanistic testing: Perform transcriptomic analysis (RNA-seq) on tissues treated with varying this compound levels to identify differentially expressed genes (e.g., WUSCHEL, CLV3) linked to shoot meristem activity .
    Statistical rigor: Use meta-analysis to aggregate data and calculate weighted mean optimal concentrations .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in this compound’s stability in culture media?

  • Stability testing: Pre-incubate media with this compound under experimental conditions (e.g., pH 5.8, 25°C) and quantify degradation via HPLC at 0, 7, and 14 days .
  • Adjustments: Add antioxidants (e.g., 0.1% PVP) or adjust media pH to 5.5–6.0 to minimize hydrolysis .

Q. What statistical models are appropriate for analyzing dose-response relationships of this compound in organogenesis?

  • Non-linear regression: Fit data to a sigmoidal model (e.g., four-parameter logistic curve) to estimate EC50 values .
  • Error analysis: Report confidence intervals and use bootstrapping for small sample sizes (<i>n</i> < 30) .

Tables for Reference

Parameter Stevia rebaudiana (Optimal)Arabidopsis (Typical Range)
This compound (mg/L)4010–30
Shoot proliferation rate (%)8560–75
Survival post-acclimatization65%40–50%
Data derived from peer-reviewed studies

Key Considerations for Publication

  • Reproducibility: Document media preparation protocols (e.g., autoclaving time, filter sterilization for heat-labile components) .
  • Ethical standards: Disclose conflicts of interest (e.g., commercial media suppliers) and adhere to data availability policies .

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Feasible Synthetic Routes

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